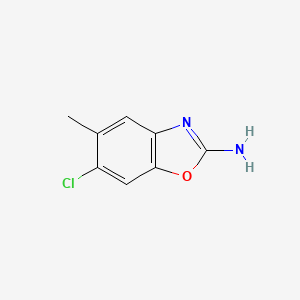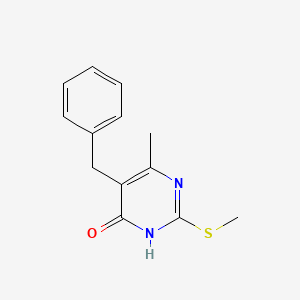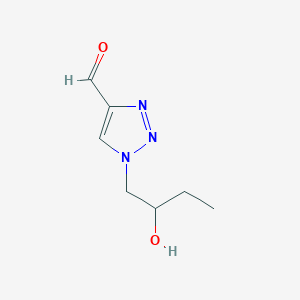![molecular formula C15H19N3O B2506812 2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline CAS No. 2198823-09-3](/img/structure/B2506812.png)
2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline is a chemical compound that belongs to the class of quinoxalines. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The presence of the piperidine moiety in this compound further enhances its potential for pharmacological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline typically involves the reaction of a quinoxaline derivative with a piperidine derivative under specific conditions. One common method includes the nucleophilic substitution reaction where a quinoxaline derivative is reacted with 1-methylpiperidin-3-ylmethanol in the presence of a base . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce partially or fully reduced quinoxaline derivatives .
Wissenschaftliche Forschungsanwendungen
2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance binding affinity and selectivity, while the quinoxaline ring can participate in various interactions, including hydrogen bonding and π-π stacking . These interactions can modulate the activity of the target, leading to the desired biological effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: The parent compound, known for its broad range of biological activities.
2-Methoxyquinoxaline: A derivative with similar properties but lacking the piperidine moiety.
1-Methylpiperidin-3-ylmethanol: A piperidine derivative used in the synthesis of the target compound.
Uniqueness
2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline is unique due to the combination of the quinoxaline and piperidine moieties, which can provide enhanced biological activity and selectivity compared to other similar compounds . This makes it a valuable compound for further research and development in various fields.
Eigenschaften
IUPAC Name |
2-[(1-methylpiperidin-3-yl)methoxy]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-18-8-4-5-12(10-18)11-19-15-9-16-13-6-2-3-7-14(13)17-15/h2-3,6-7,9,12H,4-5,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUGTCJREATIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)COC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 3-[2-(azetidin-3-yl)-1,3-oxazol-5-yl]propanoate;dihydrochloride](/img/structure/B2506729.png)

![Methyl 4-[(Z)-3-(butylamino)-2-cyano-3-oxoprop-1-enyl]benzoate](/img/structure/B2506735.png)
![ethyl 2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetate](/img/structure/B2506736.png)

![N-{2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}prop-2-enamide](/img/structure/B2506740.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide](/img/structure/B2506741.png)


![2-[4-(diethylsulfamoyl)benzamido]-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2506745.png)
![6-iodothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2506746.png)
![3-[(4-chlorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2506748.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2506750.png)
![(2E)-2-{[(4-fluorophenyl)amino]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2506751.png)
